Maltose

Catalog No.
S752207
CAS No.
69-79-4
M.F
C12H22O11
M. Wt
342.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maltose

CAS Number

69-79-4

Product Name

Maltose

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4+,5+,6+,7-,8-,9-,10-,11-,12-/m1/s1

InChI Key

GUBGYTABKSRVRQ-KEUNEUHJSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

solubility

780.0 mg/mL

Synonyms

Maltose

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O

Enzyme Studies

Beta-maltose serves as a substrate for enzymes involved in carbohydrate metabolism, particularly amylases. Alpha-amylase and beta-amylase are enzymes that break down starch into smaller sugars. Studies utilize beta-maltose to investigate the activity, specificity, and kinetics of these enzymes. Understanding these enzymes' functions provides insights into digestion, carbohydrate processing in the body, and potential therapeutic targets for diabetes and other metabolic disorders [1].

Source

"[Hydrolases—Advances in Research and Application: 2012 Edition]"()

Bacterial Research

Certain bacteria possess enzymes like maltase that can break down beta-maltose into its constituent glucose units. Scientists use beta-maltose as a carbon source for bacterial cultures. Studying bacterial growth patterns in the presence of beta-maltose helps researchers understand bacterial metabolism, nutrient utilization, and potential applications in biotechnology, such as biofuel production or bioremediation [2].

Source

"[Orchid Genomics and Developmental Biology]"()

Food Science Applications

Beta-maltose plays a role in food science research. It can be used as a reference standard for analyzing maltose content in food products. Additionally, studies explore the use of beta-maltose as a prebiotic, potentially promoting the growth of beneficial gut bacteria [3].

Source

"[Nutrition Essentials: Practical Applications]"()

Maltose, commonly referred to as malt sugar, is a disaccharide composed of two glucose units linked by an alpha-1,4 glycosidic bond. Its chemical formula is C12H22O11C_{12}H_{22}O_{11}, indicating the presence of 12 carbon atoms, 22 hydrogen atoms, and 11 oxygen atoms . Maltose is classified as a reducing sugar due to the free aldehyde group present in one of its glucose units, allowing it to participate in various

Biological Role:

Emerging research suggests beta-maltose might be the more metabolically active form during starch breakdown at night within plant cells []. It's hypothesized that beta-maltose facilitates the transport of sugars from chloroplasts (where starch is stored) to the cytosol (the cell's fluid) for energy production []. More research is needed to confirm this mechanism.

  • Hydrolysis: When maltose reacts with water in the presence of the enzyme maltase, it breaks down into two glucose molecules:
    C12H22O11+H2Omaltase2C6H12O6C_{12}H_{22}O_{11}+H_2O\xrightarrow{\text{maltase}}2C_6H_{12}O_6
    This reaction is vital for energy production in living organisms .
  • Fermentation: Under anaerobic conditions, maltose can undergo fermentation to produce ethanol and carbon dioxide:
    C12H22O11+H2O4C2H5OH+4CO2C_{12}H_{22}O_{11}+H_2O\rightarrow 4C_2H_5OH+4CO_2
    This process is utilized in brewing beer and producing alcoholic beverages .
  • Maillard Reaction: As a reducing sugar, maltose can participate in the Maillard reaction, contributing to browning and flavor development in cooked foods .

In biological systems, maltose plays a crucial role as an energy source. It is primarily utilized by germinating seeds and can be metabolized by various organisms, including humans. Upon ingestion, maltose is hydrolyzed into glucose by maltase enzymes present in the intestines. The resulting glucose molecules can then enter glycolysis for energy production or be stored as glycogen for later use .

Maltose also exhibits mutarotation in aqueous solutions, where it can exist in equilibrium between its alpha and beta forms due to the opening and closing of its glycosidic bond .

Maltose can be synthesized through two primary methods:

  • Enzymatic Hydrolysis of Starch: This method involves heating starch with water and adding amylase enzymes (such as beta-amylase) to break down the starch into maltose units. This process is commonly employed in brewing and food production .
  • Dehydration Synthesis: Two glucose molecules can be chemically linked through dehydration synthesis, where a water molecule is removed during the formation of the glycosidic bond. This process typically requires specific conditions or catalysts to proceed efficiently .

Maltose has several applications across various industries:

  • Brewing Industry: It is extensively used in beer production during the malting process to convert starches into sugars that can be fermented .
  • Food Industry: Maltose contributes to flavor and sweetness in certain foods but is less sweet than sucrose; thus, it is not commonly used as a sweetener .
  • Biotechnology: Maltose serves as a substrate for laboratory experiments involving fermentation processes and enzymatic reactions .

Research on maltose interactions primarily focuses on its metabolic pathways and its role as a substrate for various enzymes. Studies indicate that maltase enzymes efficiently hydrolyze maltose into glucose, which can then enter metabolic pathways such as glycolysis or glycogenesis. The interaction between maltose and other sugars has also been studied concerning their combined effects on sweetness perception and fermentation efficiency in brewing processes .

Maltose shares similarities with other disaccharides but has unique structural features that distinguish it:

CompoundStructureGlycosidic Bond TypeSweetness LevelPrimary Source
SucroseGlucose + FructoseAlpha-1,2HigherSugar cane/beet
LactoseGlucose + GalactoseBeta-1,4LowerMilk
IsomaltoseGlucose + GlucoseAlpha-1,6SimilarStarch hydrolysis
CellobioseGlucose + GlucoseBeta-1,4LowerCellulose breakdown

Maltose's unique alpha-1,4 glycosidic bond allows it to be readily hydrolyzed by specific enzymes like maltase, making it particularly relevant in energy metabolism compared to other disaccharides like lactose or sucrose .

α(1→4) Glycosidic Bond Configuration

The α(1→4) glycosidic bond in maltose represents a fundamental structural feature that defines its chemical and biological properties [1] [6]. This linkage involves the condensation of the anomeric carbon (C₁) of the first glucose unit with the hydroxyl group attached to carbon 4 (C₄) of the second glucose molecule [4] [7]. The bond is characterized as α because the glycosidic linkage to the anomeric carbon exists in the opposite plane from the CH₂OH substituent in the same ring [1].

The glycosidic bond exhibits specific geometric parameters that have been extensively studied through computational methods [8]. Density functional theory calculations at the B3LYP/6-31+G* level reveal that the preferred conformation of α-maltose in vacuo depends strongly upon hydroxyl group orientations, with the energy landscape showing generally shallow transitions between conformational positions [8]. The dihedral angles φ(H) and ψ(H) around the glycosidic bonds demonstrate significant flexibility, with energy contour maps indicating that conformational changes can occur without substantial energy barriers [8].

Table 1: Glycosidic Bond Geometric Parameters

ParameterValueReference
O(1)—O(4) distance4.052 Å [9]
Bond angles (H1-C1-O1)Variable with conformation [8]
Bond angles (H4'-C4'-O1)Variable with conformation [8]
Dihedral angles φ/ψφ: -48.5°, ψ: -149.8° [10]

Comparison with Isomaltose (α(1→6) Linkage)

Isomaltose represents a structural isomer of maltose, differing primarily in the glycosidic linkage configuration [11] [12]. While maltose contains an α(1→4) linkage, isomaltose exhibits an α(1→6) linkage between two glucose units [13] [14]. This fundamental difference in connectivity produces distinct stereochemical and biological properties despite identical molecular formulas [12].

The α(1→6) glycosidic bond in isomaltose connects the anomeric carbon (C₁) of one glucose unit to the sixth carbon (C₆) of the second glucose molecule [15]. This linkage configuration results in a more flexible molecular structure compared to maltose, as the additional methylene group in the linkage provides greater rotational freedom [16].

Table 2: Structural Comparison of Maltose and Isomaltose

PropertyMaltoseIsomaltoseReference
Glycosidic linkageα(1→4)α(1→6) [12]
Systematic name4-O-α-D-glucopyranosyl-D-glucose6-O-α-D-glucopyranosyl-D-glucose [13] [17]
Molecular formulaC₁₂H₂₂O₁₁C₁₂H₂₂O₁₁ [12]
Molecular weight342.30 g/mol342.30 g/mol [14]
Reducing sugarYesYes [12]

Both disaccharides function as reducing sugars due to the presence of a free anomeric carbon in the second glucose unit [12] [16]. However, enzymatic specificity differs significantly between the two compounds, with distinct enzymes required for their hydrolysis [16]. Maltase enzymes demonstrate high specificity for α(1→4) linkages and show no activity toward isomaltose, while isomaltase enzymes specifically target α(1→6) linkages [16].

Anomeric Carbon Dynamics and Mutarotation

Maltose exhibits mutarotation, a phenomenon involving the spontaneous interconversion between α and β anomeric forms in aqueous solution [18] [19]. This process occurs at the free anomeric carbon (C₁) of the second glucose unit, which is not involved in the glycosidic linkage [20] [21]. The anomeric carbon can exist in either α or β configuration, leading to equilibrium mixtures of α-maltose and β-maltose in solution [4] [22].

The mutarotation process follows first-order kinetics and demonstrates temperature dependence according to Arrhenius relationships [23]. Research using ¹³C-NMR spectroscopy has revealed that maltose mutarotation rates fall within a narrow range compared to other aldose sugars, with activation energies determined from temperature-dependent studies [23].

Table 3: Mutarotation Parameters for Maltose

ParameterValueConditionsReference
Equilibrium composition36% α-maltose, 64% β-maltoseAqueous solution [19]
Rate constant temperature dependenceFollows Arrhenius relationship7-35°C [23]
Activation energyVariable with concentrationAqueous solution [23]
Optical rotation changeTime-dependent equilibrationWater [18]

The mechanism of mutarotation involves ring-chain tautomerism, where the cyclic hemiacetal form temporarily opens to reveal the free aldehyde group before reclosing in either α or β configuration [18] [19]. This process enables maltose to function as a reducing sugar, giving positive results in Benedict's and Fehling's tests due to the formation of the aldehydic group in solution [4].

Crystallographic Analysis of α-Maltose and β-Maltose

Crystallographic studies have provided detailed structural information about both α-maltose and β-maltose forms [9] [24]. The crystal structure of α-maltose has been determined using single-crystal X-ray diffraction techniques, revealing an orthorhombic unit cell with space group P2₁2₁2₁ [9]. The unit cell dimensions are a = 12.667(3) Å, b = 13.830(5) Å, and c = 8.400(2) Å [9].

Structural analysis reveals that both pyranosyl rings adopt slightly distorted chair conformations (C₁) with bond lengths and angles in good agreement with other disaccharides [9]. The primary alcohol groups exhibit gauche-trans orientations, and extensive hydrogen bonding networks involve all oxygen atoms except the bridge oxygens [9].

Table 4: Crystallographic Data for Maltose

Parameterα-Maltoseβ-MaltoseReference
Space groupP2₁2₁2₁Similar orthorhombic [9]
Unit cell a (Å)12.667(3)- [9]
Unit cell b (Å)13.830(5)- [9]
Unit cell c (Å)8.400(2)- [9]
O(1)—O(4) distance (Å)4.052- [9]
Ring conformationC₁ chair (distorted)C₁ chair (distorted) [9]

Difference synthesis studies have identified partial random substitution of α-maltose molecules by the β anomer in crystals, with approximately 18% β-anomer content observed in nominally α-maltose crystals [9]. This finding demonstrates the tendency for anomeric equilibration even in the solid state under certain conditions.

The crystallographic analysis also reveals specific torsion angles for the glycosidic bonds, with φ and ψ angles of -48.5° and -149.8° respectively for the α(1→4) linkage in the crystalline state [10]. These values provide important reference points for understanding the preferred conformations of maltose in ordered structures compared to solution-phase dynamics.

Thermal Stability: Melting Point and Decomposition

Melting Point Characteristics

Maltose exhibits distinct thermal behavior depending on its hydration state. The monohydrate form, which is the most commonly encountered crystalline form, demonstrates a melting point of 102-103°C [1] [2] [3]. This relatively low melting point is consistent with the presence of bound water molecules in the crystal lattice, which facilitates thermal mobility at lower temperatures. In contrast, the anhydrous form of maltose exhibits a significantly higher melting point of 160-165°C [2], reflecting the absence of water molecules and the resulting stronger intermolecular interactions between maltose molecules.

The melting behavior of maltose monohydrate involves a complex process that includes both dehydration and melting transitions. Differential scanning calorimetry studies reveal that the dehydration process occurs over a temperature range of 50-136°C, with the primary dehydration event occurring at approximately 95°C [4]. This dehydration process is characterized by an endothermic peak in differential scanning calorimetry thermograms, with the activation energy for dehydration determined to be 364.9 ± 49.8 kJ/mol [4].

Decomposition Temperature Range

Maltose demonstrates thermal stability up to approximately 150°C under normal atmospheric conditions [5] [6]. Beyond this temperature, the compound undergoes thermal degradation through multiple pathways. Comprehensive studies using subcritical water conditions have established that maltose decomposition occurs over a temperature range of 180-260°C [7]. The decomposition process follows first-order kinetics during the initial stages, with the rate constant increasing exponentially with temperature.

The thermal degradation of maltose produces several characteristic products, including 5-hydroxymethylfurfural (HMF), organic acids, and various dicarbonyl compounds [5] [6]. The formation of HMF is particularly significant, as it serves as a marker for thermal degradation and is associated with browning reactions. The concentration of HMF increases dramatically with both temperature and time, indicating its role as a primary degradation product.

Thermal Degradation Mechanisms

The thermal decomposition of maltose involves complex chemical transformations that include dehydration, cyclization, and oxidation reactions. Research has demonstrated that maltose degradation predominantly yields 1,2-dicarbonyl compounds that retain a glucosyl moiety, facilitating subsequent reactions to form furans and furanones [8]. The elimination of glucose units during thermal processing serves as an excellent leaving group, promoting the formation of heterocyclic compounds.

PropertyValueReference Data
Melting Point (Anhydrous)160-165°CWikipedia, ChemicalBook
Melting Point (Monohydrate)102-103°CMultiple sources
Decomposition Temperature Range180-260°CSubcritical water studies
Dehydration Temperature Range50-136°CDSC-FTIR studies
Thermal Stability (Upper Limit)150°CThermal degradation studies

Solubility in Polar and Nonpolar Solvents

Aqueous Solubility

Maltose exhibits exceptional solubility in water, with a measured solubility of 1080 g/L at 20°C [9]. This high aqueous solubility is attributed to the presence of multiple hydroxyl groups that can form extensive hydrogen bonds with water molecules. The solubility increases significantly with temperature, following the general principle that most solid carbohydrates become more soluble as temperature increases due to enhanced molecular motion and weakened intermolecular interactions [10] [11].

The temperature dependence of maltose solubility in water has been characterized over the range of 40-70°C, with the relationship following a second-order polynomial equation [10] [11]. The solubility data demonstrate a positive temperature coefficient, indicating that the dissolution process is endothermic and favored at higher temperatures. This behavior is consistent with the typical solubility patterns observed for most carbohydrates in aqueous systems.

Solubility in Alcoholic Solvents

Maltose demonstrates markedly different solubility behavior in alcoholic solvents compared to water. In 95% ethanol, maltose is classified as "very slightly soluble" [1], representing a dramatic decrease in solubility compared to pure water. This reduced solubility in alcoholic media is consistent with the "like dissolves like" principle, where the increasingly nonpolar character of alcohol-water mixtures reduces the solvation of the highly polar maltose molecule.

Systematic studies of maltose monohydrate solubility in ethanol-water mixtures have revealed that solubility decreases progressively as the ethanol mass fraction increases [12] [13] [14]. The solubility reduction is particularly pronounced when the ethanol content exceeds 50%, with near-complete precipitation occurring at ethanol concentrations above 90%. This behavior has been exploited in industrial applications for the purification and crystallization of maltose from aqueous solutions.

Solubility in Nonpolar Solvents

Maltose exhibits minimal solubility in nonpolar solvents, being classified as "practically insoluble in ether" [1] [15]. This poor solubility in nonpolar media is expected given the highly polar nature of the maltose molecule, which contains eight hydroxyl groups capable of hydrogen bonding. The inability to form favorable interactions with nonpolar solvents results in unfavorable thermodynamic conditions for dissolution.

The solubility pattern of maltose in various solvents follows the established principle that polar compounds preferentially dissolve in polar solvents. The extensive hydrogen bonding network possible with water and limited hydrogen bonding with alcohols explains the observed solubility hierarchy: water >> alcohols >> nonpolar solvents [16] [17].

SolventSolubilitySolubility TypeTemperature Effect
Water (20°C)1080 g/LHighly solubleIncreases with temperature
Water (25°C)Higher than 20°CHighly solubleIncreases with temperature
Ethanol (95%)Very slightly solublePoorly solubleDecreases with ethanol content
MethanolLow solubilityPoorly solubleDecreases with alcohol content
EtherPractically insolubleInsolubleNegligible
Ethanol-Water (50:50)Moderate solubilityModerately solubleIncreases with temperature
Ethanol-Water (90:10)Limited solubilityPoorly solubleDecreases with ethanol content
PropanolLow solubilityPoorly solubleDecreases with alcohol content

Optical Rotation and Specific Rotation Values

Specific Rotation Measurements

Maltose exhibits strong optical activity due to its multiple chiral centers, with a well-documented specific rotation of +130.4° ± 1.3° measured at 20°C using the sodium D-line (589 nm) at a concentration of 4 g/100 mL in water [18] [19]. This positive rotation indicates that maltose is dextrorotatory, rotating plane-polarized light in the clockwise direction when viewed against the light source. The specific rotation value is considered a fundamental physical constant for maltose and serves as a critical parameter for identification and purity assessment.

The optical rotation of maltose is measured under standardized conditions to ensure reproducibility and comparability with literature values. The standard measurement conditions include a temperature of 20°C, wavelength of 589 nm (sodium D-line), and specified concentration in aqueous solution [20] [21]. These conditions are essential because optical rotation is highly sensitive to environmental factors, and deviations from standard conditions can significantly affect the measured values.

Mutarotation Phenomenon

Maltose demonstrates mutarotation, a time-dependent change in optical rotation that occurs when the sugar is dissolved in aqueous solution. Freshly prepared maltose solutions exhibit an initial specific rotation of +111.7°, which gradually increases to the equilibrium value of +130.4° [15] [22]. This change represents the interconversion between the α and β anomeric forms of the reducing end of the maltose molecule.

The mutarotation process occurs because maltose contains a free hemiacetal group at the reducing end, which can undergo ring opening and closing reactions in aqueous solution [23] [22]. The equilibrium mixture consists of both α and β anomers, with the final optical rotation representing the weighted average of the individual anomer contributions. The kinetics of mutarotation for maltose have been studied extensively, with the process following first-order kinetics [24].

Concentration and Temperature Dependence

The optical rotation of maltose solutions exhibits a linear relationship with concentration within the typical measurement range used for polarimetry [25] [26]. This linear relationship is described by the fundamental equation for specific rotation, where the observed rotation is directly proportional to the concentration and path length of the solution. This linearity is essential for quantitative analysis and allows for the determination of maltose concentration from optical rotation measurements.

Temperature significantly affects the optical rotation of maltose, with the specific rotation decreasing as temperature increases [27] [28]. This temperature dependence is attributed to increased molecular motion at higher temperatures, which affects the interaction between the chiral molecules and polarized light. The temperature coefficient of optical rotation must be considered when making precise measurements, particularly for applications requiring high accuracy.

Wavelength Dependence

The optical rotation of maltose exhibits significant wavelength dependence, a phenomenon known as optical rotatory dispersion. The specific rotation increases at shorter wavelengths, with rotation at 436 nm being approximately double that at 589 nm, and rotation at 365 nm being approximately three times that at 589 nm [28]. This wavelength dependence can be exploited to improve measurement sensitivity by using shorter wavelengths when working with dilute solutions.

Measurement ConditionValueConditionsReference Type
Specific Rotation at 20°C, 589 nm+130.4° ± 1.3°c = 4 g/100 mL, H2O, 20°CCommercial standards
Initial Rotation (Fresh Solution)+111.7°Fresh aqueous solutionLiterature values
Equilibrium Rotation (After Mutarotation)+130.4°Equilibrium stateMutarotation studies
Concentration DependenceLinear relationshipVarious concentrationsPolarimetry studies
Temperature CoefficientDecreases with temperatureTemperature range 20-25°CTemperature studies
Wavelength DependenceIncreases at lower wavelengthsMultiple wavelengthsWavelength studies

Reducing Sugar Behavior and Redox Reactions

Reducing Sugar Classification

Maltose is classified as a reducing sugar due to the presence of a free hemiacetal group at the reducing end of the molecule [29] [30]. This classification is fundamentally important because it determines the chemical reactivity and analytical behavior of the compound. The reducing end of maltose corresponds to the glucose unit that is not involved in the glycosidic bond, allowing it to exist in equilibrium between the cyclic hemiacetal form and the open-chain aldehyde form [31] [32].

The reducing property of maltose stems from its ability to undergo ring-opening reactions in aqueous solution, exposing the aldehyde group that can participate in reduction reactions [33] [34]. This contrasts with non-reducing sugars like sucrose, where both anomeric carbons are involved in glycosidic bonds, preventing ring opening and eliminating reducing properties. The presence of the free hemiacetal group enables maltose to act as a reducing agent in various chemical tests and reactions.

Benedict's Test Results

The Benedict's test provides a reliable and widely used method for detecting reducing sugars, including maltose. When maltose is heated with Benedict's reagent, it produces a positive result characterized by a color change from blue to brick red [35] [36] [37]. This color change results from the reduction of copper(II) ions to copper(I) ions, which form an insoluble red precipitate of cuprous oxide.

The mechanism of the Benedict's test involves the oxidation of the aldehyde group in maltose to a carboxylic acid, while simultaneously reducing the copper(II) ions in the reagent [38] [39]. The alkaline conditions provided by sodium carbonate in the Benedict's reagent facilitate this redox reaction by creating an environment conducive to the formation of enediol intermediates. The intensity of the color change correlates with the concentration of reducing sugar present, making the test semi-quantitative [40].

Fehling's Test and Tollens' Test

Maltose produces positive results in both Fehling's and Tollens' tests, confirming its reducing sugar properties through different analytical approaches [34] [32]. The Fehling's test, similar to the Benedict's test, involves the reduction of copper(II) ions to copper(I) ions, resulting in the formation of a brick red precipitate of cuprous oxide. The Tollens' test, also known as the silver mirror test, involves the reduction of silver ions to metallic silver, producing a characteristic silver mirror on the inner surface of the test tube [41].

The positive results in these classical tests demonstrate the versatility of maltose as a reducing agent and confirm the presence of the free aldehyde group. The Tollens' test is particularly sensitive and can detect trace amounts of reducing sugars, making it valuable for qualitative analysis. The formation of the silver mirror provides visual confirmation of the reducing properties and is often used in educational demonstrations.

Redox Reaction Mechanisms

The redox reactions of maltose involve several well-characterized pathways, each with distinct products and conditions. Under alkaline conditions, maltose undergoes oxidation to form maltobionic acid, where the aldehyde group is converted to a carboxylic acid while maintaining the disaccharide structure [42] [43]. This reaction is particularly important in food chemistry and industrial applications where controlled oxidation is desired.

The stoichiometry of maltose redox reactions varies depending on the oxidizing agent employed. With Benedict's and Fehling's reagents, the reaction follows a 1:2 stoichiometry (1 maltose : 2 Cu²⁺), while with Tollens' reagent, the stoichiometry is 1:2 (1 maltose : 2 Ag⁺) [37] [44]. More selective oxidizing agents, such as bromine water, can achieve 1:1 stoichiometry, providing more controlled oxidation conditions.

Maillard Reactions and Advanced Glycation

At elevated temperatures, maltose participates in Maillard reactions, which represent a complex series of chemical transformations involving reducing sugars and amino compounds [45] [8]. These reactions are particularly significant in food processing and storage, where they contribute to flavor development, browning, and nutritional changes. The Maillard degradation of maltose produces numerous reactive intermediates, including α-dicarbonyl compounds, furans, and pyranones.

The Maillard reaction pathway for maltose involves the initial formation of maltosone and 1,4-dideoxyglucosone as key intermediates [45] [43]. These compounds undergo further transformations to produce glyoxylic acid and 5,6-dihydroxy-2,3-dioxohexanal, which serve as central intermediates in the complex reaction network. The inter- and intramolecular redox reactions during Maillard degradation are of major importance and contribute to the formation of advanced glycation end products.

Test MethodResultColor ChangeMechanismInterpretation
Benedict's TestPositiveBlue to brick redCu²⁺ reduction to Cu⁺Reducing sugar present
Fehling's TestPositiveBlue to brick redCu²⁺ reduction to Cu⁺Reducing sugar present
Tollens' TestPositiveColorless to silver mirrorAg⁺ reduction to Ag⁰Reducing sugar present
Barfoed's TestPositive (slow)Blue to red (slow)Cu²⁺ reduction to Cu⁺Disaccharide reducing sugar
Seliwanoff's TestNegativeNo color changeKetose-specific testNot a ketose
Oxidizing AgentProduct FormedReaction ConditionsStoichiometry
Benedict's Reagent (Cu²⁺)Cuprous oxide (Cu₂O)Alkaline, heated1 maltose : 2 Cu²⁺
Fehling's Reagent (Cu²⁺)Cuprous oxide (Cu₂O)Alkaline, heated1 maltose : 2 Cu²⁺
Tollens' Reagent (Ag⁺)Metallic silver (Ag⁰)Alkaline, room temperature1 maltose : 2 Ag⁺
Bromine WaterMaltobionic acidNeutral, room temperature1 maltose : 1 Br₂
Nitric Acid (mild)Maltobionic acidAcidic, heated1 maltose : 2 HNO₃
Periodate (IO₄⁻)Formic acid derivativesNeutral, room temperature1 maltose : 1 IO₄⁻

Physical Description

White odorless crystals; [Mallinckrodt Baker MSDS]

XLogP3

-4.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

342.11621151 g/mol

Monoisotopic Mass

342.11621151 g/mol

Boiling Point

Decomposes (NIOSH, 2024)
decomposes
Decomposes

Heavy Atom Count

23

Density

1.27 to 1.61 (NIOSH, 2024)
1.27-1.61

Melting Point

102-103 °C

UNII

15SUG9AD26

MeSH Pharmacological Classification

Sweetening Agents

Vapor Pressure

0 mmHg (approx) (NIOSH, 2024)
0 mmHg (approx)

Other CAS

14641-93-1
69-79-4

Wikipedia

Maltose

Use Classification

Fragrance Ingredients
Cosmetics -> Skin conditioning; Masking; Moisturising

General Manufacturing Information

D-Glucose, 4-O-.alpha.-D-glucopyranosyl-: ACTIVE

Dates

Last modified: 08-15-2023

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